molecular formula C19H18N2O4S2 B2565729 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 922824-27-9

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2565729
CAS No.: 922824-27-9
M. Wt: 402.48
InChI Key: XNIHFBMXNGNGIV-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a thiazole-based compound featuring a benzamide core substituted with a 4-ethylsulfonyl group and a 4-(4-methoxyphenyl)thiazol-2-yl moiety.

Properties

IUPAC Name

4-ethylsulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-3-27(23,24)16-10-6-14(7-11-16)18(22)21-19-20-17(12-26-19)13-4-8-15(25-2)9-5-13/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIHFBMXNGNGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.

    Introduction of the Benzamide Moiety: The thiazole intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to form the benzamide linkage.

    Ethylsulfonyl Group Addition: Finally, the ethylsulfonyl group is introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) on the benzamide moiety can be reduced to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and benzamide moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in anti-inflammatory or anticancer effects, depending on the biological pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural elements include:

  • Thiazole ring : Substituted at the 4-position with 4-methoxyphenyl.
  • Benzamide core : Substituted at the 4-position with an ethylsulfonyl group.

Comparisons with structurally related compounds are summarized below:

Table 1: Comparative Analysis of Structural and Functional Attributes
Compound Name Thiazole Substituent Sulfonyl/Amide Group Key Biological Activity Synthesis Yield Reference
Target Compound 4-(4-Methoxyphenyl) 4-(Ethylsulfonyl)benzamide Not specified - -
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) 4-(Pyridin-2-yl) 3-(Methylsulfonyl)benzamide Not specified 33%
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) 4-(Pyridin-2-yl) 4-(Ethylsulfonyl)benzamide Not specified Comparable to 7a
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (Compound 50) 4-(4-Bromophenyl) 4-(Dimethylsulfamoyl)benzamide NF-κB activation -
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole core 4-[Benzyl(methyl)sulfamoyl]benzamide Antifungal (C. albicans) -
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide 4-(4-Nitrophenyl) 4-(Diethylsulfamoyl)benzamide Not specified -

Impact of Substituents on Properties and Activity

Halogenated aryl groups (e.g., 4-bromophenyl in Compound 50) introduce steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets .

Sulfonyl Group Variations :

  • Ethylsulfonyl (target compound) vs. methylsulfonyl (7a): Ethyl groups may confer better metabolic stability due to reduced oxidative susceptibility compared to methyl .
  • Sulfamoyl (e.g., LMM5) vs. sulfonyl : Sulfamoyl groups (N-linked) offer hydrogen-bonding capabilities, enhancing interactions with targets like thioredoxin reductase .

Amide Linkage: The benzamide core is conserved across many analogs, but replacements like cyclopentanamide () retain adenosine receptor affinity, suggesting flexibility in this region .

Research Findings and Implications

  • Biological Activity : While direct data for the target compound are absent, analogs demonstrate diverse activities:
    • NF-κB activation : Compound 50’s dimethylsulfamoyl group enhances signal prolongation, suggesting sulfonyl substituents influence pathway modulation .
    • Antifungal effects : LMM5’s benzyl(methyl)sulfamoyl group inhibits C. albicans via thioredoxin reductase inhibition .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., sulfonyl) improve target binding but may reduce solubility.
    • Bulky thiazole substituents (e.g., 4-nitrophenyl in ) could limit bioavailability due to high molecular weight .

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